Sodium (R)-2-hydroxypentanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium ®-2-hydroxypentanedioate can be synthesized through the neutralization of ®-2-hydroxyglutaric acid with sodium hydroxide. The reaction typically involves dissolving ®-2-hydroxyglutaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods
In industrial settings, the production of sodium ®-2-hydroxypentanedioate may involve more advanced techniques such as crystallization and purification processes to ensure high purity and yield. These methods often include the use of controlled temperature and pH conditions to optimize the reaction and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium ®-2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxoglutarate.
Reduction: It can be reduced to form ®-2-hydroxyglutaric acid.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: The major product is 2-oxoglutarate.
Reduction: The major product is ®-2-hydroxyglutaric acid.
Substitution: The products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
Sodium ®-2-hydroxypentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Medicine: It is studied for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of sodium ®-2-hydroxypentanedioate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid (TCA) cycle, where it is converted to 2-oxoglutarate by the enzyme ®-2-hydroxyglutarate dehydrogenase. This conversion is crucial for energy production and various biosynthetic processes in cells.
Comparison with Similar Compounds
Similar Compounds
Sodium (S)-2-hydroxypentanedioate: The enantiomer of sodium ®-2-hydroxypentanedioate, with similar chemical properties but different biological activities.
Sodium 2-oxoglutarate: A related compound that is also involved in the TCA cycle but lacks the hydroxyl group.
Uniqueness
Sodium ®-2-hydroxypentanedioate is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its enantiomer and other related compounds. Its role as a chiral building block and metabolic intermediate makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
disodium;(2R)-2-hydroxypentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHFTEDSQFPDPP-HWYNEVGZSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Na2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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